molecular formula C8H8ClNO3 B009122 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene CAS No. 102735-89-7

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene

Cat. No. B009122
M. Wt: 201.61 g/mol
InChI Key: CIMSAJLMWBOEDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxybenzene derivatives, including compounds similar to 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, often involves nitration reactions, halogenation, and the introduction of methoxy groups. For instance, studies have shown methods for synthesizing substituted methoxybenzenes and nitrobenzenes through reactions like nitration and substitution reactions involving chloro and methoxy groups (Fun et al., 1997).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives is characterized by the spatial arrangement of their substituents, which can influence their physical and chemical properties. X-ray crystallography studies have revealed that these molecules can exhibit planarity or slight deviations due to steric hindrance, affecting their intermolecular interactions and packing in the solid state (Fun et al., 1997).

Chemical Reactions and Properties

Methoxybenzene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which are influenced by the presence of electron-withdrawing or electron-donating groups. The nitro group in particular makes the benzene ring more susceptible to nucleophilic attack. Halogen bonds and π-π stacking interactions are common in these compounds, contributing to their reactivity and the formation of complex structures (Mossakowska & Wójcik, 2007).

Physical Properties Analysis

The physical properties of methoxybenzene derivatives, such as melting and boiling points, solubility, and crystal structure, are significantly affected by the molecular structure. The planarity of the molecules and their ability to form hydrogen bonds and halogen bonds can influence their physical state and stability (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the substituents on the benzene ring. The presence of a nitro group increases acidity and reactivity towards nucleophilic substitution, while methoxy and methyl groups can have electron-donating effects, influencing the compound's overall reactivity (Mossakowska & Wójcik, 2007).

Scientific Research Applications

Applications in Environmental Sciences

Nitrobenzene derivatives, including compounds similar to 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, have been studied for their environmental impact, particularly in aquatic environments. Research indicates that such compounds, due to their use in various industrial and consumer products, can act as emerging contaminants. They are known for their potential endocrine-disrupting effects and persistence in water bodies despite wastewater treatment processes. This has sparked interest in studying their occurrence, fate, and behavior in aquatic environments to better understand their environmental impact and develop strategies for their mitigation or removal from contaminated sites (Haman, Dauchy, Rosin, & Munoz, 2015).

Catalytic Applications

The catalytic oxidation of lignin into aromatic aldehydes is another area where nitrobenzene derivatives demonstrate significant potential. Studies have explored the catalytic processes involving nitrobenzene derivatives for converting lignins into valuable chemicals like vanillin and syringaldehyde. This research highlights the importance of understanding the reaction mechanisms and the role of catalysts in optimizing the yield and selectivity of these processes. Such insights can aid in the development of more efficient and sustainable methods for utilizing lignin, a major component of plant biomass (Tarabanko & Tarabanko, 2017).

Analytical Chemistry Applications

In analytical chemistry, the development of novel synthetic methods for azo compounds has been an area of interest. Azo derivatives play a crucial role in various applications, including as dyes, indicators, and in drug synthesis. Research on synthetic routes for azo derivatives, including methods involving nitrobenzene compounds as precursors, underscores the importance of such chemical reactions in expanding the toolkit available for chemical synthesis and the development of new materials (Shah et al., 2021).

properties

IUPAC Name

1-chloro-5-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMSAJLMWBOEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622488
Record name 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene

CAS RN

102735-89-7
Record name 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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